7-Fluoro-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic organic compound with the molecular formula C20H24FN3O3 and a molecular weight of 373.428 g/mol. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a fluorine atom at the 7th position and a piperidine moiety linked through an oxane-4-carbonyl group adds to its structural complexity and potential biological activity.
Preparation Methods
The synthesis of 7-Fluoro-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperidine Moiety: This step involves the formation of a carbon-nitrogen bond, often through nucleophilic substitution reactions.
Final Coupling: The oxane-4-carbonyl group is introduced, followed by coupling with the piperidine derivative to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
7-Fluoro-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its structural features suggest potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is not fully elucidated, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the piperidine moiety may enhance its binding affinity and specificity for certain biological targets, potentially modulating signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-3-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one include other quinazolinone derivatives and piperidine-containing molecules. These compounds share structural features but may differ in their biological activity and chemical reactivity. Examples of similar compounds include:
6-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Similar structure with a fluorine atom at the 6th position.
3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Lacks the fluorine atom.
7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one: Contains a morpholine group instead of an oxane group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activity.
Properties
IUPAC Name |
7-fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c21-16-1-2-17-18(11-16)22-13-24(20(17)26)12-14-3-7-23(8-4-14)19(25)15-5-9-27-10-6-15/h1-2,11,13-15H,3-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZKWVRXTULTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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